molecular formula C₁₃H₁₅D₃N₂O₃ B1145195 Epi-Lacosamide-d3 CAS No. 1795786-76-3

Epi-Lacosamide-d3

Numéro de catalogue B1145195
Numéro CAS: 1795786-76-3
Poids moléculaire: 253.31
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epi-Lacosamide-d3 is an important synthetic compound that has been used in scientific research and industrial applications for many years. It is an important reagent for organic synthesis, and has been used in a variety of applications, including drug synthesis, pharmaceutical production, and biophysical studies.

Safety and Hazards

Lacosamide, the parent drug of Epi-Lacosamide-d3, is generally safe and well tolerated in patients with epilepsy . Common adverse events (AEs) were sedation, dizziness, and fatigue . It is necessary to pay more attention to the prevention and management of these AEs .

Orientations Futures

Lacosamide, the parent drug of Epi-Lacosamide-d3, has been approved for treating localization-related epilepsy . It has been suggested that appropriate lacosamide dosing regimens in critically ill patients receiving continuous renal replacement therapy (CRRT) should be studied . This could be a potential future direction for this compound as well.

Mécanisme D'action

Target of Action

Epi-Lacosamide-d3, like its parent compound Lacosamide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key targets for antiepileptic drugs .

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances sodium channel slow inactivation . This unique mode of interaction results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability, without affecting physiological function .

Biochemical Pathways

The enhancement of slow inactivation of sodium channels by this compound leads to the stabilization of hyperexcitable neuronal membranes. This stabilization inhibits sustained repetitive neuronal firing, which is a characteristic feature of seizures . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of this compound is consistent in healthy subjects and across different patient populations studied . It is eliminated from plasma with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of seizure frequency . By selectively enhancing the slow inactivation of sodium channels, this compound stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . This leads to a decrease in the frequency and severity of seizures.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound can be affected by the patient’s renal function, as it is excreted via the kidneys Therefore, care should be taken when using this compound in patients with renal impairment

Analyse Biochimique

Biochemical Properties

Epi-Lacosamide-d3 interacts with various biomolecules, primarily enzymes and proteins, within the body. Its primary mechanism of action involves selectively enhancing sodium channel slow inactivation . This unique interaction results in the stabilization of hyperexcitable neuronal membranes and inhibition of neuronal firing .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing hyperexcitable neuronal membranes, inhibiting neuronal firing, and reducing long-term channel availability without affecting physiological function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism of action. Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances sodium channel slow inactivation . This results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . The elimination of this compound from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly absorbed and eliminated from the body via dual pathways: renal elimination of unchanged drug and metabolic degradation of the drug . Approximately 40% of the dose is eliminated in the urine as unchanged active drug .

Subcellular Localization

It is likely that this compound, like Lacosamide, interacts with voltage-gated sodium channels in the neuronal membranes

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Epi-Lacosamide-d3 involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Lacosamide", "Deuterium oxide", "Sodium borohydride", "Deuterium gas" ], "Reaction": [ "Lacosamide is dissolved in deuterium oxide and sodium borohydride is added to the solution.", "The mixture is stirred at room temperature for several hours to reduce the imide group to an amine group.", "The resulting amine is then treated with deuterium gas to replace the hydrogen atoms with deuterium atoms.", "The final product, Epi-Lacosamide-d3, is obtained after purification by column chromatography." ] }

Numéro CAS

1795786-76-3

Formule moléculaire

C₁₃H₁₅D₃N₂O₃

Poids moléculaire

253.31

Synonymes

(2S)-2-Acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide;  (S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide;  (2S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; _x000B_

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.